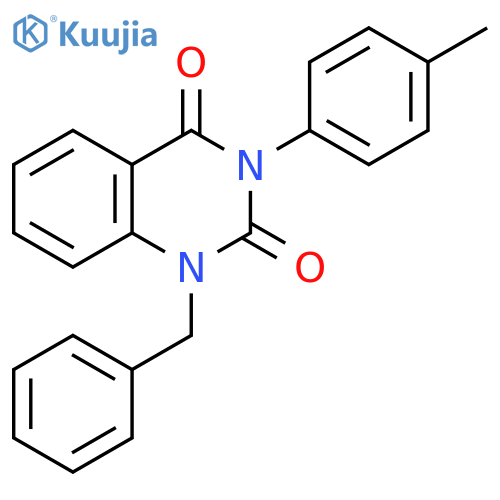Cas no 899782-67-3 (1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione)

899782-67-3 structure
商品名:1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 1-benzyl-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- 2,4(1H,3H)-Quinazolinedione, 3-(4-methylphenyl)-1-(phenylmethyl)-
- 899782-67-3
- 1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione
- AKOS001789814
- F0922-0159
-
- インチ: 1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
- InChIKey: LMMZQYLWDGSUOO-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C2=C(C=CC=C2)C(=O)N(C2=CC=C(C)C=C2)C1=O
計算された属性
- せいみつぶんしりょう: 342.136827821g/mol
- どういたいしつりょう: 342.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.267±0.06 g/cm3(Predicted)
- ふってん: 535.8±53.0 °C(Predicted)
- 酸性度係数(pKa): -0.07±0.20(Predicted)
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0922-0159-40mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-25mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-5mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-20μmol |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-10mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-10μmol |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-3mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-30mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-1mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0922-0159-20mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
5. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
899782-67-3 (1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
